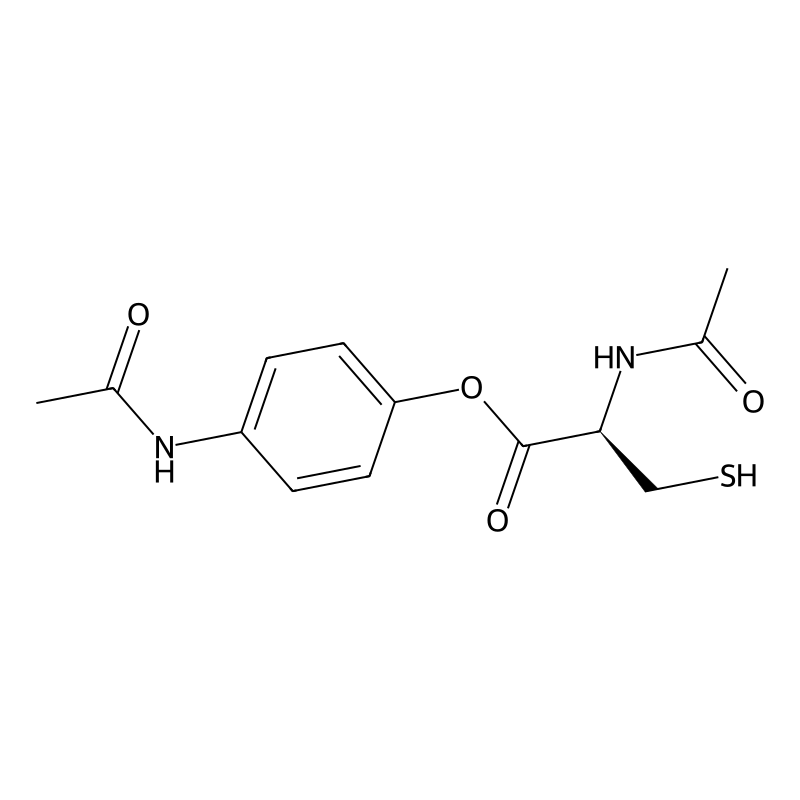

Paracetamol mercapturate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker for Acetaminophen Use

Paracetamol mercapturate is the major metabolite of acetaminophen in humans, accounting for roughly 50% of the excreted drug []. This makes it a valuable biomarker for assessing acetaminophen intake in research studies. By measuring paracetamol mercapturate levels in urine, researchers can determine the amount of acetaminophen a person has consumed [, ]. This is particularly useful in studies investigating the effects of acetaminophen on various health outcomes or in monitoring adherence to prescribed dosages.

Understanding Acetaminophen Metabolism

Paracetamol mercapturate formation is part of the body's detoxification process for acetaminophen. Studying its production can provide insights into the mechanisms of acetaminophen metabolism. Research has explored the enzymes involved in this conversion and how factors like genetics or disease states may influence this process []. This knowledge can be crucial for developing safer and more effective medications.

Paracetamol mercapturate is a metabolite of paracetamol (acetaminophen), formed through the conjugation of the reactive metabolite N-acetyl-p-benzoquinone imine with glutathione. This compound is characterized as a non-toxic product that facilitates the excretion of paracetamol and its metabolites from the body. Paracetamol itself is a widely used analgesic and antipyretic agent, primarily metabolized in the liver through glucuronidation and sulfation pathways, with a minor fraction undergoing oxidation to form N-acetyl-p-benzoquinone imine, which can lead to hepatotoxicity if not adequately detoxified .

The formation of paracetamol mercapturate occurs via several key reactions:

- Oxidation of Paracetamol: Paracetamol is converted into N-acetyl-p-benzoquinone imine through cytochrome P450 enzymes, particularly CYP2E1, CYP3A4, and CYP1A2 .

- Conjugation with Glutathione: The reactive metabolite then conjugates with glutathione, forming a non-toxic glutathione conjugate .

- Deacetylation: This glutathione conjugate can undergo further transformations to yield cysteine and mercapturic acid conjugates, including paracetamol mercapturate .

Paracetamol mercapturate exhibits low biological activity compared to its parent compound, paracetamol. Its primary role is in detoxification and facilitating the excretion of paracetamol metabolites through urine. The formation of this compound helps mitigate the potential hepatotoxic effects associated with excessive paracetamol intake by neutralizing reactive intermediates .

Paracetamol mercapturate can be synthesized through biological processes in the liver during the metabolism of paracetamol. The synthesis involves:

- Administration of Paracetamol: Upon ingestion, paracetamol is absorbed and transported to the liver.

- Metabolic Pathways: In the liver, paracetamol undergoes phase I metabolism to form N-acetyl-p-benzoquinone imine.

- Conjugation Reaction: This intermediate reacts with glutathione to form a glutathione conjugate, which is then transformed into paracetamol mercapturate through deacetylation processes .

Paracetamol mercapturate serves primarily as a detoxification product in the human body. Its applications include:

- Biomarker for Paracetamol Metabolism: It can be used as an indicator of paracetamol exposure and metabolism in clinical studies.

- Research Tool: Investigating its formation can provide insights into metabolic pathways and potential hepatotoxic effects of paracetamol overdose .

Paracetamol mercapturate can be compared with several other metabolites and related compounds formed during the metabolism of paracetamol:

| Compound | Description | Unique Features |

|---|---|---|

| N-acetyl-p-benzoquinone imine | Reactive metabolite responsible for hepatotoxicity at high doses | Highly reactive; forms adducts with cellular macromolecules |

| Paracetamol glucuronide | Major non-toxic metabolite formed via glucuronidation | Predominantly excreted; accounts for 50-70% of paracetamol metabolism |

| Paracetamol sulfate | Another significant non-toxic metabolite formed via sulfation | Contributes to detoxification; less reactive than N-acetyl-p-benzoquinone imine |

| Cysteine conjugates | Formed from glutathione conjugates; includes cysteine derivatives | Can indicate oxidative stress; may have nephrotoxic potential |

Paracetamol mercapturate is unique due to its role as a detoxified product that allows for safer elimination of potentially harmful metabolites from the body, distinguishing it from more reactive intermediates like N-acetyl-p-benzoquinone imine .

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Trettin A, Batkai S, Thum T, Jordan J, Tsikas D. Trapping of NAPQI, the intermediate toxic paracetamol metabolite, by aqueous sulfide (S²⁻) and analysis by GC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jul 15;963:99-105. doi: 10.1016/j.jchromb.2014.05.050. Epub 2014 Jun 2. PubMed PMID: 24950097.

3: Ganetsky M, Böhlke M, Pereira L, Williams D, LeDuc B, Guatam S, Salhanick SD. Effect of excipients on acetaminophen metabolism and its implications for prevention of liver injury. J Clin Pharmacol. 2013 Apr;53(4):413-20. doi: 10.1002/jcph.24. Epub 2013 Feb 22. PubMed PMID: 23436315; PubMed Central PMCID: PMC4383763.

4: Reith D, Medlicott NJ, Kumara De Silva R, Yang L, Hickling J, Zacharias M. Simultaneous modelling of the Michaelis-Menten kinetics of paracetamol sulphation and glucuronidation. Clin Exp Pharmacol Physiol. 2009 Jan;36(1):35-42. doi: 10.1111/j.1440-1681.2008.05029.x. Epub 2008 Aug 26. PubMed PMID: 18759860.

5: Koling S, Hempel G, Lanvers C, Boos J, Würthwein G. Monitoring paracetamol metabolism after single and repeated administration in pediatric patients with neoplastic diseases. Int J Clin Pharmacol Ther. 2007 Sep;45(9):496-503. PubMed PMID: 17907592.

6: Yim HK, Jung YS, Kim SY, Kim YC. Contrasting changes in phase I and phase II metabolism of acetaminophen in male mice pretreated with carbon tetrachloride. Basic Clin Pharmacol Toxicol. 2006 Feb;98(2):225-30. PubMed PMID: 16445600.

7: Slitt AM, Dominick PK, Roberts JC, Cohen SD. Effect of ribose cysteine pretreatment on hepatic and renal acetaminophen metabolite formation and glutathione depletion. Basic Clin Pharmacol Toxicol. 2005 Jun;96(6):487-94. PubMed PMID: 15910414.

8: Würthwein G, Koling S, Reich A, Hempel G, Schulze-Westhoff P, Pinheiro PV, Boos J. Pharmacokinetics of intravenous paracetamol in children and adolescents under major surgery. Eur J Clin Pharmacol. 2005 Feb;60(12):883-8. Epub 2005 Jan 21. PubMed PMID: 15662506.

9: Heitmeier S, Blaschke G. Direct determination of paracetamol and its metabolites in urine and serum by capillary electrophoresis with ultraviolet and mass spectrometric detection. J Chromatogr B Biomed Sci Appl. 1999 Jan 8;721(1):93-108. PubMed PMID: 10027641.

10: Martin U, Temple RM, Winney RJ, Prescott LF. The disposition of paracetamol and its conjugates during multiple dosing in patients with end-stage renal failure maintained on haemodialysis. Eur J Clin Pharmacol. 1993;45(2):141-5. PubMed PMID: 8223835.

11: Hoffmann KJ, Baillie TA. The use of alkoxycarbonyl derivatives for the mass spectral analysis of drug-thioether metabolites. Studies with the cysteine, mercapturic acid and glutathione conjugates of acetaminophen. Biomed Environ Mass Spectrom. 1988 Jun 15;15(12):637-47. PubMed PMID: 3416089.

12: Jørgensen L, Thomsen P, Poulsen HE. Disulfiram prevents acetaminophen hepatotoxicity in rats. Pharmacol Toxicol. 1988 May;62(5):267-71. PubMed PMID: 3413028.

13: Vendemiale G, Altomare E, Trizio T, Leandro G, Manghisi OG, Albano O. Effect of acute and chronic cimetidine administration on acetaminophen metabolism in humans. Am J Gastroenterol. 1987 Oct;82(10):1031-4. PubMed PMID: 3661511.

14: Price VF, Miller MG, Jollow DJ. Mechanisms of fasting-induced potentiation of acetaminophen hepatotoxicity in the rat. Biochem Pharmacol. 1987 Feb 15;36(4):427-33. PubMed PMID: 3827934.

15: Back DJ, Tjia JF. Single dose primaquine has no effect on paracetamol clearance. Eur J Clin Pharmacol. 1987;32(2):203-5. PubMed PMID: 3582486.

16: Tredger JM, Smith HM, Read RB, Williams R. Effects of ethanol ingestion on the metabolism of a hepatotoxic dose of paracetamol in mice. Xenobiotica. 1986 Jul;16(7):661-70. PubMed PMID: 3751120.

17: Miller MG, Jollow DJ. Acetaminophen hepatotoxicity: studies on the mechanism of cysteamine protection. Toxicol Appl Pharmacol. 1986 Mar 30;83(1):115-25. PubMed PMID: 3952741.

18: Miller MG, Price VF, Jollow DJ. Anomalous susceptibility of the fasted hamster to acetaminophen hepatotoxicity. Biochem Pharmacol. 1986 Mar 1;35(5):817-25. PubMed PMID: 3754139.

19: Galinsky RE, Corcoran GB. Influence of advanced age on the formation and elimination of acetaminophen metabolites by male rats. Pharmacology. 1986;32(6):313-20. PubMed PMID: 3755243.

20: Poulsen HE, Lerche A, Pedersen NT. Potentiated hepatotoxicity from concurrent administration of acetaminophen and allyl alcohol to rats. Biochem Pharmacol. 1985 Mar 15;34(6):727-31. PubMed PMID: 3977950.